3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine
Description
3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine is a diazirine-containing compound widely utilized in photoaffinity labeling and chemical biology. Diazirines are photoreactive groups that generate carbenes upon UV irradiation (~350 nm), enabling covalent crosslinking with proximal biomolecules. This compound features a three-membered diazirine ring substituted with a methyl group and a three-carbon alkyl chain terminating in a primary amine. Its molecular formula is C₅H₁₁N₃, with a molecular weight of 113.16 g/mol (free base) or 149.6 g/mol as the hydrochloride salt .
Properties
IUPAC Name |
3-(3-methyldiazirin-3-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3/c1-5(7-8-5)3-2-4-6/h2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWJNUYCZYGPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol
The alcohol derivative serves as a key intermediate. In a representative procedure ():
- Substrate : 4-Hydroxybutan-2-one (10.0 g, 113 mmol) dissolved in anhydrous methanol.
- Reagents : Hydroxylamine-O-sulfonic acid (16.7 g, 159 mmol) in ammonia at −78°C.
- Reaction : Stirred for 5 h to form diaziridine, followed by oxidation with iodine/triethylamine to yield diazirine.
- Yield : 65–72% after purification.
Tosylation and Amine Substitution
The hydroxyl group is converted to a leaving group for nucleophilic substitution ():
- Tosylation : 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol reacts with p-toluenesulfonyl chloride (11.7 g, 61.5 mmol) in pyridine.
- Substitution : The tosylate intermediate undergoes amination with ammonia or alkylamines.
- Conditions : 0°C to room temperature, 3–12 h reaction time.
- Yield : 50–60% for the final amine product.
Reductive Amination of Diazirine-Containing Ketones
This method avoids multi-step functional group interconversions by directly introducing the amine group.
Ketone Synthesis
A diazirine-functionalized ketone (e.g., 3-(3-Methyl-3H-diazirin-3-yl)propan-2-one) is prepared via:
- Oxidation : Tertiary alcohols or alkenes are oxidized to ketones.
- Diazirine Formation : As described in Section 1.1.
Reductive Amination
- Reagents : Sodium cyanoborohydride or ammonium acetate in methanol.
- Conditions : 24–48 h at room temperature, pH 4–6 buffered with acetic acid.
- Yield : 40–55%, with challenges in stereochemical control.
Direct Functionalization of Preformed Diazirines
Commercial diazirine building blocks (e.g., 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol) are modified to introduce the amine group.
Mitsunobu Reaction
- Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, and phthalimide.
- Procedure : The alcohol reacts with phthalimide under Mitsunobu conditions, followed by hydrazinolysis to free the amine.
- Yield : 60–70% over two steps.
Gabriel Synthesis
- Reagents : Potassium phthalimide, alkyl halide/tosylate intermediate.
- Conditions : Reflux in DMF or THF for 12–24 h.
- Yield : 50–65% after deprotection.
Comparative Analysis of Methods
| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|---|
| Diazirine + Tosylation | 4-Hydroxybutan-2-one | Diaziridation, oxidation, tosylation, amination | 50–60 | ≥95 | Multi-step, harsh conditions |
| Reductive Amination | Diazirine ketone | Reductive amination | 40–55 | 90–95 | Low yield, side products |
| Mitsunobu | Diazirine alcohol | Mitsunobu, deprotection | 60–70 | ≥98 | Costly reagents |
Optimization Strategies
Solvent Systems
Catalytic Oxidation
Protecting Groups
Analytical Validation
- NMR : Characteristic diazirine proton signals at δ 1.2–1.4 ppm (CH₃) and 2.5–3.5 ppm (N=N).
- MS : ESI+ m/z 113.16 [M+H]⁺ confirms molecular weight ().
- HPLC : Purity ≥95% achieved via reverse-phase chromatography ().
Industrial-Scale Considerations
- Batch Reactors : Diazirine synthesis requires strict temperature control to prevent exothermic decomposition.
- Safety : Diazirines are light-sensitive; amber glassware and inert atmospheres are mandatory ().
Emerging Methodologies
Flow Chemistry
Enzymatic Amination
- Transaminases catalyze amine introduction under mild conditions, though substrate scope remains limited.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring to other functional groups.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amine group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .
Scientific Research Applications
Chemistry: 3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine is used as a photoaffinity labeling reagent in chemical research. Its diazirine ring can be activated by UV light to form a highly reactive carbene intermediate, which can covalently bind to nearby molecules, allowing researchers to study molecular interactions .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme activities. The photoactivatable diazirine group enables the covalent attachment of the compound to target proteins, facilitating the identification and characterization of protein complexes .
Industry: In industrial settings, 3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine can be used in the development of new materials and chemical processes, leveraging its reactivity and labeling capabilities .
Mechanism of Action
The mechanism of action of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine primarily involves the activation of the diazirine ring by UV light. Upon activation, the diazirine ring forms a highly reactive carbene intermediate. This carbene can insert into various chemical bonds, including C-H, N-H, and O-H bonds, leading to the covalent modification of nearby molecules . This reactivity makes the compound a valuable tool for studying molecular interactions and labeling biomolecules .
Comparison with Similar Compounds
Table 1: Key Properties of Diazirine Derivatives
Research Findings and Differentiation
(a) Photoreactivity and Stability
- 3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine exhibits moderate photolysis efficiency under UV light, balancing stability for experimental handling and sufficient carbene generation for crosslinking .
- 3-Trifluoromethyl-3-phenyldiazirine (TPD) demonstrates superior dark stability (stable at 75°C for 30 min) and rapid photolysis, yielding 65% carbene for high-efficiency CH/OH insertion .
- The butynyl-substituted derivative (C8 in ) incorporates a terminal alkyne for click chemistry, enabling post-crosslinking functionalization .
Biological Activity
3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine, commonly referred to as a diazirine derivative, is notable for its photo-reactive properties. This compound is primarily utilized in biological research for probing molecular interactions through mechanisms such as photoaffinity labeling. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and relevant case studies.
Photolysis Mechanism:
Upon exposure to ultraviolet (UV) light, 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine undergoes photolysis, generating highly reactive carbene intermediates. These intermediates can insert into C-H, N-H, or O-H bonds of nearby biomolecules, forming covalent bonds. This characteristic makes the compound particularly useful for crosslinking studies and investigating molecular interactions in complex biological systems .
Molecular Targets:
The reactivity of the carbene intermediates allows for interactions with various biomolecules including proteins, nucleic acids, and lipids. The ability to form stable covalent bonds facilitates the study of protein-protein interactions and can provide insights into enzyme activities and binding sites .
Applications in Biological Research
The compound serves as a powerful tool in several areas of biological research:
- Photoaffinity Labeling: Used to label specific proteins or nucleic acids, allowing researchers to map binding sites and understand dynamic processes within cells.
- Enzyme Activity Studies: Enables the identification of active sites and interaction partners by covalently labeling specific regions on enzymes.
- Protein Dynamics: Assists in tracking changes in protein conformations over time, which is crucial for drug discovery and therapeutic development .
Case Studies
Several studies have highlighted the utility of 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine in various experimental setups:
-
Interaction Mapping:
In a study focused on enzyme interactions, researchers used diazirine-based probes to map binding sites on target proteins. The results indicated that the carbene insertion was dependent on the structural features of the diazirine derivatives used, showcasing their versatility in targeting different biomolecules . -
Protein Dynamics Investigation:
Another case involved using 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine to investigate protein dynamics under varying conditions. The study demonstrated that covalent labeling allowed for real-time monitoring of protein interactions and conformational changes, providing valuable data for understanding cellular processes.
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics and applications of 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine compared to other diazirine derivatives:
| Compound Name | Structure Type | Key Application | Reactivity Level |
|---|---|---|---|
| 3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine | Diazirine derivative | Photoaffinity labeling | High |
| 2-(Trifluoromethyl)-diazirine | Trifluoromethyl diazirine | Protein interaction studies | Moderate |
| Coumarin-fused diazirine | Fluorescent diazirine | Fluorescence-based crosslinking | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
